![molecular formula C18H15BrO4 B2588838 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one CAS No. 6716-74-1](/img/structure/B2588838.png)
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one, also known as BMPC or 4'-Bromo-2',4-dimethoxychalcone, is a synthetic compound with potential therapeutic applications. It belongs to the class of flavonoids, which are natural compounds found in fruits, vegetables, and herbs. BMPC has been studied for its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Synthetic and Pharmacological Importance
Chromones and coumarins, which include derivatives structurally related to 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one, are noted for their significant pharmacological importance. These compounds are core structures in secondary metabolites with considerable pharmacological activities. The synthetic protocols for such chromen-6-ones involve various chemical reactions, highlighting the importance of synthetic flexibility and the ability to introduce diverse functional groups, which may enhance biological activity (Mazimba, 2016).
Anticancer and Anti-inflammatory Applications
The pharmacological exploration of chromone derivatives has led to discoveries of compounds with high tumor specificity and reduced toxicity towards normal cells. For instance, studies have identified chromone compounds that exhibit significant anticancer activities, suggesting that derivatives of chromones, including possibly 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one, could be explored for their anticancer potential (Sugita et al., 2017).
Antioxidant Properties
Chromones and their derivatives have been recognized for their antioxidant properties, which are crucial in combating oxidative stress and related diseases. The structure-activity relationship studies of these compounds show that specific substitutions on the chromone nucleus can significantly enhance their radical scavenging activities, suggesting a potential area of application for 7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one in developing antioxidant therapies (Yadav et al., 2014).
properties
IUPAC Name |
7-(2-bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)16-11-23-17-10-14(22-9-8-19)6-7-15(17)18(16)20/h2-7,10-11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMGGTPNVMBTRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCCBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Bromoethoxy)-3-(4-methoxyphenyl)chromen-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.